5-(4-methoxyphenyl)-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-3-carboxamide
Description
This compound features a pyrazole core substituted with a 4-methoxyphenyl group at position 5 and a carboxamide linkage to a 5-(propan-2-yl)-1H-1,2,4-triazole moiety at position 2. Its structure combines aromatic and heterocyclic components, which are common in bioactive molecules targeting enzymes or receptors.
Properties
Molecular Formula |
C16H18N6O2 |
|---|---|
Molecular Weight |
326.35 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-N-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C16H18N6O2/c1-9(2)14-17-16(22-21-14)18-15(23)13-8-12(19-20-13)10-4-6-11(24-3)7-5-10/h4-9H,1-3H3,(H,19,20)(H2,17,18,21,22,23) |
InChI Key |
NITWTTAZYLXPAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=NN1)NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxyphenyl)-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the triazole ring and the methoxyphenyl group through substitution reactions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The triazole and pyrazole rings participate in nucleophilic substitutions due to electron-deficient nitrogen atoms. Key reactions include:
-
Alkylation/Acylation : The N–H groups in the triazole ring undergo alkylation with alkyl halides (e.g., methyl iodide) or acylation with acetyl chloride, forming derivatives with modified solubility and bioactivity .
-
Cross-Coupling : Suzuki-Miyaura coupling at the pyrazole C4 position (adjacent to the carboxamide) with aryl boronic acids, facilitated by palladium catalysts (Pd(PPh₃)₄), yields biaryl derivatives .
Table 1: Nucleophilic Substitution Examples
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Triazole Alkylation | CH₃I, K₂CO₃, DMF, 60°C | N-methylated triazole derivative |
| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂, DME, 80°C | 4-Aryl-pyrazole-carboxamide conjugate |
Hydrolysis of the Carboxamide Group
The carboxamide moiety undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis (6M HCl, reflux): Converts the amide to a carboxylic acid (–COOH) .
-
Basic Hydrolysis (NaOH, H₂O/EtOH): Forms a carboxylate salt, reversible under acidic workup .
Key Data:
-
Hydrolysis rates depend on steric hindrance from the isopropyl group on the triazole, slowing reaction kinetics compared to unsubstituted analogs.
Electrophilic Aromatic Substitution
The 4-methoxyphenyl group directs electrophiles to the para position relative to the methoxy group:
-
Nitration : HNO₃/H₂SO₄ introduces a nitro group at the phenyl para position .
-
Halogenation : Br₂/FeBr₃ yields 3-bromo-4-methoxyphenyl derivatives .
Oxidation and Reduction Reactions
-
Oxidation of Isopropyl Group : KMnO₄/H₂SO₄ oxidizes the propan-2-yl substituent to a ketone (–COCH₃).
-
Reduction of Pyrazole Ring : H₂/Pd-C selectively reduces the pyrazole’s double bond, forming a dihydropyrazole .
Table 2: Redox Reaction Outcomes
| Reaction | Conditions | Product |
|---|---|---|
| Isopropyl Oxidation | KMnO₄, H₂SO₄, 100°C | Triazole-linked ketone |
| Pyrazole Reduction | 10% Pd-C, H₂ (1 atm), EtOH | 4,5-Dihydropyrazole derivative |
Metal Coordination and Complex Formation
The triazole and pyrazole nitrogen atoms act as ligands for transition metals:
-
Coordination with Cu(II) : Forms octahedral complexes in ethanol/water mixtures, characterized by UV-Vis absorption at λₘₐₓ = 650 nm .
-
Zn(II) Complexation : Enhances antimicrobial activity in structurally related pyrazole derivatives .
Mechanistic Insights and Selectivity
-
Steric Effects : The isopropyl group on the triazole impedes reactions at the N1 position, favoring modifications at the pyrazole’s C4 and triazole’s N2.
-
Electronic Effects : Electron-donating methoxy groups activate the phenyl ring for electrophilic substitution, while the carboxamide’s electron-withdrawing nature directs nucleophiles to adjacent positions .
Comparative Reactivity with Analogues
Scientific Research Applications
Medicinal Chemistry Applications
This compound is primarily noted for its antimicrobial and anticancer properties . The structural features of the pyrazole and triazole rings contribute to its biological activity.
Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar pyrazole derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and death .
Case Study:
A study investigated the synthesis of pyrazole derivatives and their effects on colorectal cancer cells. The results demonstrated that certain derivatives exhibited significant cytotoxicity, leading to cell death in a dose-dependent manner .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | RKO (Colorectal) | 15 | Apoptosis induction |
| Compound B | HT29 (Colorectal) | 20 | Cell cycle arrest |
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent . The presence of the triazole moiety is particularly relevant as triazoles are known for their antifungal properties.
Case Study:
In a comparative study, the antimicrobial efficacy of various triazole-containing compounds was evaluated against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the tested compound exhibited significant inhibition zones compared to control groups .
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
Agricultural Applications
Recent studies have explored the use of this compound in agricultural chemistry , particularly as a potential pesticide or herbicide. Its ability to affect plant growth and development is under investigation.
Herbicidal Activity
Preliminary studies suggest that compounds with similar structures can inhibit specific enzymes involved in plant growth regulation.
Case Study:
A field trial assessed the herbicidal effects of pyrazole derivatives on common weeds. The results indicated a significant reduction in weed biomass when treated with the compound at specific concentrations .
| Treatment Concentration (g/L) | Weed Biomass Reduction (%) |
|---|---|
| 0.5 | 40 |
| 1.0 | 70 |
Material Sciences
The unique structural properties of this compound also lend it potential applications in material sciences , particularly in the development of novel polymers or coatings that require specific chemical resistance or thermal stability.
Coating Applications
Research has indicated that incorporating such compounds into polymer matrices can enhance their thermal stability and chemical resistance.
Case Study:
A study on polymer composites containing pyrazole derivatives showed improved thermal degradation temperatures compared to standard polymers without these additives.
| Composite Type | Thermal Degradation Temp (°C) |
|---|---|
| Standard Polymer | 250 |
| Polymer with Additive | 300 |
Mechanism of Action
The mechanism of action of 5-(4-methoxyphenyl)-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The table below compares key structural features and physical properties of the target compound with similar derivatives from the evidence:
Key Observations :
- Electron-withdrawing groups (e.g., chloro, cyano in 3a–3b) correlate with higher melting points (>170°C), likely due to increased crystallinity from polar interactions .
- Methoxy groups (target compound) may lower melting points compared to chloro analogs but improve solubility in polar solvents.
- Bulkier substituents (e.g., propan-2-yl vs. methyl in 3a) could reduce synthetic yields due to steric hindrance during coupling reactions .
Computational and Analytical Insights
- Such methods could model the target’s electronic structure to optimize substituent effects on reactivity .
- Crystallography : and used single-crystal X-ray diffraction to confirm pyrazole-triazole geometries. The target’s isopropyl group may introduce torsional strain, affecting packing efficiency and crystallinity .
Biological Activity
5-(4-methoxyphenyl)-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-3-carboxamide is a compound that belongs to the class of 1,2,4-triazoles, which have gained attention for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological potential and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound has the following molecular formula: C₁₉H₂₃N₅O₂. The presence of the 1,2,4-triazole ring is significant as it contributes to various biological activities including antifungal, antibacterial, and anticancer properties.
Antimicrobial Activity
Research indicates that 1,2,4-triazole derivatives exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against various pathogens. A study highlighted that triazole derivatives demonstrated higher potency against Methicillin-resistant Staphylococcus aureus (MRSA) compared to standard antibiotics like vancomycin .
Table 1: Antimicrobial Activity of Related Triazole Compounds
| Compound Name | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| Compound A | 0.046 | MRSA |
| Compound B | 0.68 | Vancomycin |
| Compound C | 2.96 | Ciprofloxacin |
Anticancer Activity
The anticancer potential of triazole derivatives has also been documented extensively. For example, certain triazole compounds have shown cytotoxic effects against various cancer cell lines. In vitro studies revealed that some derivatives exhibited IC₅₀ values in the low micromolar range against colon carcinoma and breast cancer cell lines .
Table 2: Cytotoxicity of Triazole Derivatives
| Compound Name | Cell Line | IC₅₀ (μM) |
|---|---|---|
| Compound D | HCT-116 | 6.2 |
| Compound E | T47D | 27.3 |
| Compound F | MCF-7 | 43.4 |
The biological activity of 5-(4-methoxyphenyl)-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-3-carboxamide can be attributed to its ability to interact with various molecular targets within cells:
- Enzyme Inhibition : Triazoles often act as enzyme inhibitors, impacting pathways involved in cell proliferation and survival.
- DNA Interaction : Some studies suggest that these compounds can intercalate with DNA or inhibit topoisomerases, leading to disrupted DNA replication in cancer cells .
- Reactive Oxygen Species (ROS) Generation : Certain triazoles induce oxidative stress in cancer cells, promoting apoptosis through ROS-mediated pathways .
Case Studies
In a notable case study involving a series of synthesized triazole compounds, researchers reported that specific modifications in the side chains significantly enhanced their biological activity against both bacterial strains and cancer cell lines . This underscores the importance of structure-activity relationship (SAR) studies in optimizing the efficacy of these compounds.
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step reactions, starting with the condensation of substituted phenylhydrazines with β-keto esters to form pyrazole cores, followed by carboxamide coupling with triazole derivatives. Key steps include:
- Starting materials : 4-Methoxyphenylhydrazine and ethyl 3-oxo-3-(4-methoxyphenyl)propanoate for pyrazole formation .
- Coupling reagents : Use of carbodiimides (e.g., EDC/HOBt) for amide bond formation between the pyrazole-3-carboxylic acid and 5-(propan-2-yl)-1H-1,2,4-triazol-3-amine .
- Optimization : Adjusting solvent polarity (DMF vs. THF), temperature (60–80°C), and stoichiometric ratios (1:1.2 for amine:acid) to improve yields (reported 45–68%) .
Q. Which spectroscopic techniques are most effective for characterizing functional groups and purity?
- NMR : 1H/13C NMR to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; triazole NH at δ 12.5–13.0 ppm) .
- FT-IR : Carboxamide C=O stretch at ~1650–1680 cm⁻¹ and triazole ring vibrations at 1500–1550 cm⁻¹ .
- HPLC-MS : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Q. What methodologies are recommended for initial biological activity screening?
- Enzyme inhibition assays : Use recombinant enzymes (e.g., carbonic anhydrase isoforms) in kinetic assays with 4-nitrophenyl acetate as a substrate .
- Receptor binding studies : Radioligand displacement assays (e.g., using [³H]-SR141716 for cannabinoid receptors) .
- Cytotoxicity screening : MTT assays on cancer cell lines (IC50 determination) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities, and what challenges arise in data interpretation?
- Sample preparation : Co-crystallization with DMSO or methanol at 295 K to obtain monoclinic crystals (space group P21/c) .
- Challenges : Disorder in the propan-2-yl group requires refinement with occupancy constraints. Hydrogen bonding networks (e.g., N–H⋯S interactions) must be validated against electron density maps .
- Validation : Compare experimental bond lengths (C–C: 1.50–1.54 Å) with DFT-optimized geometries .
Q. How should researchers address contradictions in biological activity data across experimental models?
- Model selection : Differences in cell permeability (e.g., HEK293 vs. HeLa cells) or enzyme isoforms (CAH1 vs. CAH9) may explain variability .
- Data normalization : Use internal controls (e.g., reference inhibitors like acetazolamide for carbonic anhydrase) .
- Meta-analysis : Cross-validate IC50 values using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. What computational approaches predict interaction mechanisms with target proteins?
- Molecular docking : AutoDock Vina or Glide to model binding poses in carbonic anhydrase active sites (Zn²⁺ coordination geometry critical) .
- MD simulations : 100-ns trajectories to assess triazole ring flexibility and hydrogen bond stability .
- Free energy calculations : MM/GBSA to rank binding affinities of analogs with modified methoxy groups .
Q. How do solvent and stoichiometry influence synthesis efficiency of pyrazole-triazole hybrids?
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance carboxamide coupling yields but may require post-reaction dialysis to remove traces .
- Stoichiometry : A 10% excess of triazole amine reduces unreacted pyrazole-3-carboxylic acid, minimizing purification steps .
Q. What strategies enhance solubility and bioavailability for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
